molecular formula C6H14O2 B8807628 4-Methylpentane-1,2-diol CAS No. 24347-54-4

4-Methylpentane-1,2-diol

Cat. No.: B8807628
CAS No.: 24347-54-4
M. Wt: 118.17 g/mol
InChI Key: AMOCOBXCNIBDMC-UHFFFAOYSA-N
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Description

4-Methyl-1,2-dihydroxypentane is a polyol.

Q & A

Q. Basic: What are the established synthetic routes for 4-Methylpentane-1,2-diol, and how do reaction conditions influence yield and purity?

This compound can be synthesized via acid-catalyzed hydration of 4-methylpentene derivatives or dihydroxylation of corresponding alkenes using oxidizing agents like osmium tetroxide. Reaction conditions such as temperature (e.g., 60–80°C for optimal diol formation), solvent polarity (e.g., aqueous acetone for improved regioselectivity), and catalyst loading significantly impact yield and purity. Multi-step protocols involving protective groups (e.g., silyl ethers) may be required to prevent unwanted side reactions .

Q. Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR : 1^1H NMR (δ 1.2–1.4 ppm for methyl groups; δ 3.5–3.8 ppm for hydroxyl-bearing carbons) and 13^{13}C NMR to confirm branching and diol structure.
  • IR : Broad O-H stretches (~3300 cm1^{-1}) and C-O vibrations (~1050 cm1^{-1}).
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 104 for molecular ion) for purity assessment.
    Cross-validation with HPLC (C18 column, aqueous acetonitrile mobile phase) ensures accurate quantification .

Q. Advanced: How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo models?

Discrepancies may arise from metabolic differences (e.g., hepatic vs. renal clearance) or species-specific enzyme activity. Mitigation strategies:

  • Conduct comparative pharmacokinetic studies using isotopically labeled compounds.
  • Employ physiologically based toxicokinetic (PBTK) models to extrapolate in vitro data to in vivo scenarios.
  • Validate findings using multi-omics approaches (e.g., metabolomics to track oxalate formation, a known toxic metabolite in diol degradation) .

Q. Advanced: What strategies optimize regioselective functionalization of this compound while preserving its diol structure?

  • Protective Groups : Use tert-butyldimethylsilyl (TBS) groups to shield one hydroxyl group during derivatization.
  • Catalytic Selectivity : Employ transition-metal catalysts (e.g., Ru-based systems) for selective oxidation of primary alcohols.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the less sterically hindered hydroxyl group .

Q. Basic: What are the key physicochemical properties of this compound relevant to solvent systems?

  • Solubility : Miscible with water (logP ~ -0.5) and polar organic solvents (e.g., ethanol, acetone).
  • Hydrogen Bonding : Strong intermolecular H-bonding increases viscosity (η ~ 40 mPa·s at 25°C).
  • Thermal Stability : Decomposes above 200°C, forming aldehydes and ketones. These properties guide solvent selection for reactions and formulation studies .

Q. Advanced: How does stereochemistry influence this compound’s biological interactions?

The cis vs. trans configuration affects hydrogen-bonding networks and enzyme binding. For example:

  • Cis-diols form stable complexes with boronate affinity columns, useful in separation workflows.
  • Trans-diols may exhibit reduced interaction with diol-specific dehydrogenases. Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers for activity assays .

Q. Basic: What protocols quantify this compound in biological matrices?

Validated methods include:

  • LC-MS/MS : MRM transitions (m/z 104 → 57) with deuterated internal standards.
  • Derivatization : Use p-nitrobenzoyl chloride to enhance UV detection (λ = 254 nm).
  • Sample Prep : Solid-phase extraction (C18 cartridges) to remove interfering metabolites .

Properties

CAS No.

24347-54-4

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

4-methylpentane-1,2-diol

InChI

InChI=1S/C6H14O2/c1-5(2)3-6(8)4-7/h5-8H,3-4H2,1-2H3

InChI Key

AMOCOBXCNIBDMC-UHFFFAOYSA-N

SMILES

CC(C)CC(CO)O

Canonical SMILES

CC(C)CC(CO)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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